3-(Trifluorometil)-1H-pirazol-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

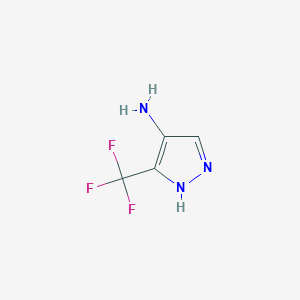

3-(Trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The trifluoromethyl group attached to the third position of the ring and the amine group at the fourth position make it a versatile intermediate for various chemical syntheses and biological applications.

Synthesis Analysis

The synthesis of compounds related to 3-(Trifluoromethyl)-1H-pyrazol-4-amine involves several strategies. For instance, trifluoromethylated pyrazoles can be synthesized through a divergent reaction of β-CF3-1,3-enynes with hydrazines, leading to variously substituted pyrazolines, pyrazolidines, and pyrazoles . Additionally, the transformation of a carboxylic group in a pyrazole core into a trifluoromethyl group using sulfur tetrafluoride has been developed, allowing gram-scale preparation of related compounds . Moreover, the use of trichloromethyl as a leaving group in nucleophilic substitutions has been employed for the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating a versatile approach for introducing various substituents .

Molecular Structure Analysis

The molecular structure and electronic properties of compounds within the pyrazole family have been extensively studied. For example, theoretical explorations on the molecular structure and IR frequencies of a related compound, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been carried out using Hartree Fock and density functional theory methods. These studies reveal insights into the reactivity and charge transfer within the molecule . Similarly, the molecular structure and detonation properties of amino-, methyl-, and nitro-substituted pyrazoles have been investigated, providing information on the geometric and electronic structures, as well as the strength of intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 3-(Trifluoromethyl)-1H-pyrazol-4-amine derivatives is influenced by the presence of the trifluoromethyl group and the amine functionality. The synthesis of pyrazole triflones via [3 + 2] cycloaddition reaction showcases the reactivity of trifluoromethyl-substituted pyrazoles, where anionic triflyldiazomethane species react with nitroalkenes to yield pharmaceutically attractive pyrazole 3-triflones . This indicates the potential of 3-(Trifluoromethyl)-1H-pyrazol-4-amine derivatives to undergo cycloaddition reactions, which are valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)-1H-pyrazol-4-amine and its derivatives are crucial for their application in various fields. The introduction of the trifluoromethyl group can significantly alter the acidity, lipophilicity, and metabolic stability of the compounds. For instance, the determination of pKa values and fluorescence measurements of bis- and tris(trifluoromethyl)pyrazoles provide insights into their chemical behavior . Furthermore, the antifungal activity of difluoromethyl-substituted pyrazole carboxylic acid amides suggests that the trifluoromethyl analogs may also exhibit significant biological activities .

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial antifúngico de los derivados de trifluorometil pirimidina que contienen un grupo amida. Estos compuestos se evaluaron contra varias cepas de hongos, incluidas Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae y Sclerotinia sclerotiorum. Algunos de estos derivados exhibieron buenas actividades antifúngicas in vitro .

- Los mismos derivados de trifluorometil pirimidina también se probaron para determinar sus propiedades insecticidas. Si bien su actividad contra Mythimna separata y Spodoptera frugiperda fue moderada, fue menor que la del clorantrailiprol, un insecticida conocido .

- Los derivados de trifluorometil pirimidina sintetizados demostraron ciertas actividades anticancerígenas contra líneas celulares cancerosas como PC3, K562, Hela y A549. Aunque su potencia fue menor que la de la doxorrubicina, este hallazgo destaca su potencial como nuevos agentes anticancerígenos .

- El grupo trifluorometilo en varios compuestos ha atraído la atención en la química orgánica. Se ha utilizado con éxito en la activación del enlace C–F, incluida la sustitución aniónica SN2′-tipo, la sustitución catiónica SN1′-tipo, la sustitución ipso y la funcionalización defluorinativa con metales de transición o catalizadores fotoredox .

- Los grupos trifluorometilo se han explorado en la modificación de la sacarosa en la posición 1’. Esta investigación contribuye a nuestra comprensión de las propiedades químicas y las aplicaciones potenciales de estos grupos .

- En el contexto de la investigación médica, el grupo trifluorometilo se ha visto implicado en el desarrollo de antagonistas del receptor CGRP. Estos compuestos pueden tener implicaciones para el manejo del dolor y los trastornos neurológicos .

Propiedades Antifúngicas

Actividades Insecticidas

Efectos Anticancerígenos

Activación del Enlace C–F

Modificación de la Posición 1’- de la Sacarosa

Antagonismo del Receptor del Péptido Relacionado con el Gen de la Calcitonina (CGRP)

En resumen, el grupo trifluorometilo en 3-(Trifluorometil)-1H-pirazol-4-amina ofrece diversas aplicaciones, que van desde propiedades antifúngicas e insecticidas hasta potenciales efectos anticancerígenos y activación del enlace C–F. Los investigadores continúan explorando sus roles multifacéticos en varios dominios científicos . Si desea más información sobre algún aspecto específico, ¡no dude en preguntar!

Mecanismo De Acción

Mode of Action

It is known that the trifluoromethyl group in organic compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that 3-(Trifluoromethyl)-1H-pyrazol-4-amine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that trifluoromethylated compounds generally exhibit improved metabolic stability, which could potentially enhance the bioavailability of 3-(trifluoromethyl)-1h-pyrazol-4-amine .

Result of Action

It is known that trifluoromethylated compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1H-pyrazol-4-amine. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds can affect the metabolism of 3-(Trifluoromethyl)-1H-pyrazol-4-amine, potentially leading to drug-drug interactions .

Análisis Bioquímico

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)-1H-pyrazol-4-amine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of 3-(Trifluoromethyl)-1H-pyrazol-4-amine with enzymes, proteins, and other biomolecules. Specific interactions with particular enzymes or proteins have not been reported in the literature.

Cellular Effects

The cellular effects of 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. Compounds with a trifluoromethyl group have been shown to influence cell function. For example, the common field lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), is used to treat streams and creeks infested with highly invasive and destructive sea lamprey . Exposure to TFM causes marked reductions in tissue glycogen and high energy phosphagens in lamprey and rainbow trout by interfering with oxidative ATP production in the mitochondria .

Molecular Mechanism

The molecular mechanism of action of 3-(Trifluoromethyl)-1H-pyrazol-4-amine is not well-understood. The trifluoromethyl group is known to play a role in the molecular mechanisms of other compounds. For example, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Temporal Effects in Laboratory Settings

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Metabolic Pathways

The metabolic pathways involving 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Subcellular Localization

Many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUICMNHYJPXUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)